molecular formula C9H15F2NO3 B1478152 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid CAS No. 2098047-35-7

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid

Cat. No.: B1478152
CAS No.: 2098047-35-7
M. Wt: 223.22 g/mol
InChI Key: KKAXQEDOQSAWPT-UHFFFAOYSA-N
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Description

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid is an organic compound that features a pyrrolidine ring substituted with ethoxymethyl and difluoro groups, and an acetic acid moiety

Properties

IUPAC Name

2-[2-(ethoxymethyl)-4,4-difluoropyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-2-15-5-7-3-9(10,11)6-12(7)4-8(13)14/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKAXQEDOQSAWPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CC(CN1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Ethoxymethyl and Difluoro Groups: The ethoxymethyl and difluoro groups are introduced through substitution reactions using suitable reagents.

    Attachment of the Acetic Acid Moiety: The acetic acid group is attached via a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxymethyl and difluoro groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(Methoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
  • 2-(2-(Ethoxymethyl)-4,4-dichloropyrrolidin-1-yl)acetic acid
  • 2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propionic acid

Uniqueness

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid is unique due to the presence of both ethoxymethyl and difluoro groups on the pyrrolidine ring, which may confer distinct chemical and biological properties compared to similar compounds. These structural features can influence the compound’s reactivity, stability, and interactions with other molecules.

Biological Activity

2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly as an agonist of muscarinic acetylcholine receptors (mAChRs). This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant studies.

The compound acts primarily as an agonist for the muscarinic M1 and M4 receptors. These receptors are part of the G protein-coupled receptor family and play critical roles in various physiological processes, including cognition, memory, and motor control. Activation of these receptors can influence neurotransmitter release and neuronal excitability, making them significant targets for treating neurological disorders.

1. Muscarinic Receptor Agonism

Research indicates that this compound exhibits selective agonistic activity towards mAChRs. In experimental models, it has been shown to reverse scopolamine-induced amnesia in rodents with an effective dose (ED50) around 10 mg/kg when administered orally. This effect was comparable to donepezil, a known cholinesterase inhibitor used in Alzheimer's disease treatment .

Table 1: Summary of Key Studies on Muscarinic Activity

Study ReferenceFocusFindings
Mark David et al. (2020)Muscarinic receptor activityShowed reversal of scopolamine-induced amnesia; ED50 ~10 mg/kg
Langmead et al. (2008)mAChR distribution and functionDetailed expression patterns of M1 and M4 receptors in brain regions
Acetic Acid Study (2015)Antibacterial effectsEffective against burn wound pathogens; MICs between 0.16%-0.31%

Potential Therapeutic Applications

Given its agonistic properties on mAChRs, this compound holds promise for various therapeutic applications:

  • Cognitive Disorders : Its ability to enhance cholinergic signaling may benefit conditions like Alzheimer's disease and other forms of dementia.
  • Pain Management : Modulating mAChR activity could provide new avenues for pain relief strategies.
  • Infection Control : If further studies confirm antibacterial properties, it could serve as a novel treatment for infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid
Reactant of Route 2
2-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)acetic acid

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